NMDA receptor antagonist 8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NMDA receptor antagonist 8 is a compound that inhibits the action of the N-methyl-D-aspartate receptor. This receptor is a type of glutamate receptor and ion channel protein found in nerve cells. NMDA receptor antagonists are used in various medical and research applications due to their ability to modulate excitatory neurotransmission in the central nervous system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NMDA receptor antagonist 8 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. The specific synthetic route can vary, but it generally includes the following steps:
Formation of Intermediates: The initial steps involve the preparation of key intermediates through reactions such as alkylation, acylation, and cyclization.
Coupling Reaction: The final step involves coupling the intermediates under specific conditions, such as using a catalyst or under reflux conditions, to form the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
NMDA receptor antagonist 8 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions, such as reflux or room temperature.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions can produce a wide range of derivatives, depending on the functional groups involved.
Scientific Research Applications
NMDA receptor antagonist 8 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the structure and function of NMDA receptors and to develop new synthetic methodologies.
Biology: Employed in research on neuronal signaling, synaptic plasticity, and neurodegenerative diseases.
Medicine: Investigated for its potential therapeutic effects in conditions such as Alzheimer’s disease, schizophrenia, and chronic pain.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control and analytical testing.
Mechanism of Action
NMDA receptor antagonist 8 exerts its effects by binding to the NMDA receptor and inhibiting its activity. This prevents the influx of calcium ions into the nerve cells, which is essential for excitatory neurotransmission. By blocking this pathway, this compound can modulate neuronal activity and reduce excitotoxicity, which is implicated in various neurological disorders.
Comparison with Similar Compounds
NMDA receptor antagonist 8 is unique in its specific binding affinity and selectivity for the NMDA receptor. Similar compounds include:
Ketamine: A well-known NMDA receptor antagonist used as an anesthetic and for its antidepressant effects.
Dextromethorphan: Commonly used as a cough suppressant and also acts as an NMDA receptor antagonist.
Phencyclidine (PCP): Known for its dissociative and hallucinogenic effects, also an NMDA receptor antagonist.
Memantine: Used in the treatment of Alzheimer’s disease due to its neuroprotective properties.
Each of these compounds has unique properties and applications, but they all share the common mechanism of inhibiting NMDA receptor activity.
Properties
Molecular Formula |
C22H27N3O |
---|---|
Molecular Weight |
349.5 g/mol |
IUPAC Name |
(1R)-3-(4-benzylpiperidin-1-yl)-1-(1H-indazol-5-yl)propan-1-ol |
InChI |
InChI=1S/C22H27N3O/c26-22(19-6-7-21-20(15-19)16-23-24-21)10-13-25-11-8-18(9-12-25)14-17-4-2-1-3-5-17/h1-7,15-16,18,22,26H,8-14H2,(H,23,24)/t22-/m1/s1 |
InChI Key |
DLLHDEONAMMACT-JOCHJYFZSA-N |
Isomeric SMILES |
C1CN(CCC1CC2=CC=CC=C2)CC[C@H](C3=CC4=C(C=C3)NN=C4)O |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)CCC(C3=CC4=C(C=C3)NN=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.